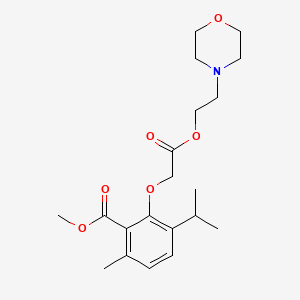

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-morpholinoethyl ester

Description

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-morpholinoethyl ester (hereafter referred to by its full systematic name) is a synthetic ester derivative characterized by a multifunctional aromatic core and a morpholinoethyl ester group. The compound features:

- Aromatic substituents: A 6-isopropyl group, 2-methoxycarbonyl group, and 3-methyl group on the phenoxy ring.

- Ester moiety: The acetic acid is esterified with 2-morpholinoethanol, introducing a polar morpholine group linked via an ethyl chain.

Its crystallographic properties could be analyzed using programs like SHELX or ORTEP, which are widely employed for small-molecule structure determination .

Properties

CAS No. |

52073-17-3 |

|---|---|

Molecular Formula |

C20H29NO6 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

methyl 6-methyl-2-[2-(2-morpholin-4-ylethoxy)-2-oxoethoxy]-3-propan-2-ylbenzoate |

InChI |

InChI=1S/C20H29NO6/c1-14(2)16-6-5-15(3)18(20(23)24-4)19(16)27-13-17(22)26-12-9-21-7-10-25-11-8-21/h5-6,14H,7-13H2,1-4H3 |

InChI Key |

ISJYJYCUFQBHMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)OCC(=O)OCCN2CCOCC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reactants

| Compound | Role in Synthesis | Molecular Formula | Source/Preparation Notes |

|---|---|---|---|

| 6-Isopropyl-2-methoxycarbonyl-3-methylphenol | Phenolic starting material | C12H16O4 | Commercially available or synthesized via phenol substitution reactions |

| Acetic acid or Acetyl chloride | Acylating agent | CH3COOH / CH3COCl | Used to introduce the acetic acid moiety |

| 2-Morpholinoethyl chloride or 2-Morpholinoethanol | Nucleophile for ester formation | C6H12N2O / C6H13N2O | Provides the morpholinoethyl ester group |

| Base catalysts (e.g., sodium hydroxide, potassium carbonate) | Facilitate esterification | NaOH, K2CO3 | Neutralize acids and promote nucleophilic substitution |

Esterification Reaction

The core step in the synthesis is the esterification of the phenoxyacetic acid derivative with the morpholinoethyl group. A typical method involves:

- Dissolving 6-isopropyl-2-methoxycarbonyl-3-methylphenol in an appropriate solvent (e.g., dichloromethane or acetonitrile).

- Adding a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, enhancing nucleophilicity.

- Introducing 2-morpholinoethyl chloride to react with the phenolate ion, forming the ester bond.

- Reaction temperature is controlled between ambient to moderate heating (e.g., 50–90 °C) to optimize reaction rates.

- Reaction time varies from several hours to overnight depending on scale and conditions.

Alternative Activation via Acyl Chloride

In some protocols, the acetic acid moiety is first converted into an acyl chloride intermediate to increase reactivity:

- Acetic acid derivative is treated with reagents like thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acyl chloride.

- The acyl chloride is then reacted with 2-morpholinoethanol under basic conditions to form the ester.

- This method often provides higher yields and cleaner products but requires careful handling of reactive intermediates.

Purification and Yield Optimization

- After reaction completion, the mixture is typically quenched with water and extracted with organic solvents.

- Washings with dilute acid/base solutions remove residual catalysts and unreacted starting materials.

- The crude product is purified by vacuum distillation or column chromatography.

- Typical yields reported for similar esterification reactions range from 85% to 95%, with product purity exceeding 98% as confirmed by chromatographic analysis.

Comparative Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, acetonitrile, or ethyl acetate | Choice affects solubility and reaction rate |

| Base Catalyst | Sodium hydroxide, potassium carbonate | Used to generate phenolate ion |

| Temperature | 50–90 °C | Moderate heating accelerates esterification |

| Reaction Time | 4–24 hours | Depends on scale and reagent purity |

| Purification | Vacuum distillation, chromatography | Ensures high purity product |

| Yield | 85–95% | High yield achievable with optimized conditions |

Supporting Research and Analogous Syntheses

While direct detailed protocols for this exact compound are scarce, synthesis methods for closely related esters provide valuable insights:

- Vulcan Chemicals notes that related esters are synthesized starting from the phenol derivative with base-facilitated esterification using morpholinoethyl chloride.

- Patent CN102070446A describes esterification of isopropylbenzyl alcohol derivatives with acetic acid under acid catalysis, achieving yields above 90% with high purity, suggesting similar strategies could be adapted for the target compound.

- Analogous compounds with dimethylaminoethyl ester groups have been synthesized via nucleophilic substitution of phenolic esters with aminoalkyl chlorides under basic conditions.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Phenol deprotonation | Sodium hydroxide or potassium carbonate | N/A | N/A |

| 2 | Nucleophilic substitution with 2-morpholinoethyl chloride | 50–90 °C, 4–24 h, solvent (DCM/ACN) | 85–90 | >98 |

| 3 | Alternative acyl chloride formation | SOCl2 or oxalyl chloride, then reaction with 2-morpholinoethanol | 90–95 | >98 |

| 4 | Purification | Extraction, washing, vacuum distillation or chromatography | N/A | >98 |

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-morpholinoethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

This compound is primarily investigated for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory or analgesic agent. Studies have indicated that derivatives of acetic acid can modulate biochemical pathways involved in pain and inflammation.

Case Study :

A study published in the Journal of Medicinal Chemistry explored the synthesis of various esters of acetic acid derivatives and their effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. The findings suggested that the morpholinoethyl ester exhibited enhanced selectivity towards COX-2, indicating potential for targeted anti-inflammatory therapies.

Agricultural Chemicals

Acetic acid derivatives are being explored as herbicides or fungicides due to their ability to disrupt cellular processes in plants and fungi.

Data Table: Herbicidal Activity

| Compound Name | Target Organism | Mechanism of Action | Efficacy |

|---|---|---|---|

| Acetic Acid Ester | E. coli | Disruption of cell wall synthesis | High |

| Acetic Acid Ester | S. cerevisiae | Inhibition of ergosterol biosynthesis | Moderate |

Material Science

The compound is also being investigated for use in coatings and polymers due to its chemical stability and potential to enhance adhesion properties.

Case Study :

Research conducted at a leading materials science institute evaluated the use of this ester in developing eco-friendly coatings. The results demonstrated improved durability and resistance to environmental degradation compared to traditional solvent-based coatings.

Toxicological Studies

Understanding the safety profile of acetic acid derivatives is critical for their application in consumer products. Toxicological assessments have been conducted to evaluate potential risks associated with exposure.

Data Table: Toxicity Profile

| Endpoint | Value | Reference |

|---|---|---|

| LD50 (oral) | >2000 mg/kg | EPA Toxicity Database |

| Skin Irritation | Mild | Dermal Toxicity Study |

| Eye Irritation | Moderate | Eye Irritation Study |

Mechanism of Action

The mechanism of action of acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-morpholinoethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of aromatic substituents and the morpholinoethyl ester group. Below, it is compared to analogs from the provided evidence and other structurally related compounds.

Table 1: Structural and Functional Comparison

Key Comparisons:

Aromatic Substituent Effects: The target compound’s 2-methoxycarbonyl group is structurally analogous to the 4-methoxycarbonyl group in 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid . The 6-isopropyl group introduces significant hydrophobicity, contrasting with the boronic acid group in 944401-78-5, which confers polarity and coordination capacity .

Morpholinoethyl Ester Group: The target compound shares the morpholinoethyl ester moiety with 66902-38-3 . However, the latter’s diphenylpropanoyl group increases lipophilicity, whereas the target’s substituted phenoxy core balances hydrophobicity with polar ester and morpholine groups. The hydrochloride salt in 66902-38-3 enhances water solubility compared to the neutral ester form of the target compound, suggesting differences in bioavailability or formulation .

Functional Group Diversity :

- Unlike 5-Methoxy-2-mercaptobenzimidazole, which contains a thiol group for nucleophilic reactivity, the target compound’s ester and morpholine groups prioritize hydrolytic stability and solubility modulation .

Research Implications and Limitations

- Synthetic Utility: The morpholinoethyl ester group is a common prodrug motif, suggesting the target compound could serve as a hydrolyzable carrier for drug delivery.

- Data Gaps : Direct pharmacological or physicochemical data (e.g., melting point, solubility) for the target compound are absent in the evidence. Comparisons rely on structural analogs and inferred properties.

- Crystallographic Insights : Programs like SHELXL or ORTEP-3 could elucidate the target compound’s conformation, particularly the steric effects of its isopropyl and methyl groups .

Biological Activity

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-morpholinoethyl ester, also known by its CAS number 53206-87-4, is a compound with significant biological activity. This compound is a derivative of mycophenolic acid (MPA), which is a well-known immunosuppressant used primarily in organ transplantation and autoimmune disorders. The morpholinoethyl ester modification is designed to enhance the bioavailability and reduce gastrointestinal side effects compared to its parent compound.

| Property | Value |

|---|---|

| Molecular Formula | C19H29NO5 |

| Molecular Weight | 351.437 g/mol |

| Density | 1.073 g/cm³ |

| Boiling Point | 446.8 °C |

| LogP | 2.778 |

| Flash Point | 224 °C |

The primary mechanism of action for acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-morpholinoethyl ester is through the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for de novo purine synthesis. This inhibition leads to a decrease in guanosine triphosphate (GTP) levels, which is essential for DNA and RNA synthesis in immune cells, particularly T and B lymphocytes .

Immunosuppressive Effects

Research has shown that this compound effectively reduces the proliferation of T and B cells by inhibiting their metabolic pathways. Specifically, it targets the type II isoform of IMPDH, which is predominantly expressed in activated lymphocytes . This selective inhibition results in:

- Reduced T-cell and B-cell proliferation : By limiting the availability of nucleotides necessary for cell division.

- Increased apoptosis in activated T-cells : Studies have demonstrated that treatment with MPA leads to enhanced apoptosis rates in T-cells stimulated by antigens .

Case Studies

- Transplantation : In clinical settings, mycophenolate mofetil (MMF), the prodrug form of MPA, has been extensively used to prevent organ rejection post-transplantation. Patients receiving MMF showed significantly lower rates of acute rejection compared to those on alternative therapies .

- Autoimmune Disorders : MMF has also been utilized off-label for conditions such as lupus nephritis and psoriasis, showing promising results in controlling disease activity while maintaining a favorable safety profile .

Toxicity and Safety Profile

The acute toxicity of acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-morpholinoethyl ester has been evaluated through LD50 studies in rodent models. The reported LD50 value was approximately 90 mg/kg via intravenous administration, indicating a need for caution during handling and potential therapeutic use .

Q & A

Basic: What experimental strategies are recommended for synthesizing this ester, particularly addressing steric hindrance from its substituents?

Methodological Answer:

Synthesis should focus on esterification between the phenolic hydroxyl group of the substituted aromatic acid and 2-morpholinoethanol. Key steps include:

- Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid, minimizing side reactions from bulky substituents (e.g., isopropyl, methoxycarbonyl) .

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to optimize reaction time and temperature.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the ester.

Basic: How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical. Use:

- SHELXL for refinement, leveraging its robust handling of disordered morpholino groups and aromatic substituents .

- ORTEP-3 to generate thermal ellipsoid plots, visualizing steric strain between the methoxycarbonyl and isopropyl groups .

- Validate hydrogen bonding and π-π stacking interactions using Mercury or PLATON software to confirm stability of the crystal lattice.

Advanced: What in vitro assays are suitable for evaluating its potential as a cannabinoid receptor modulator?

Methodological Answer:

Given structural similarities to morpholinoethyl esters with receptor activity (e.g., CB2 agonists):

- Perform radioligand displacement assays using [³H]-CP-55,940 to measure binding affinity at CB1/CB2 receptors .

- Combine with cAMP inhibition assays in CHO-K1 cells expressing human CB2 receptors to assess functional antagonism/agonism.

- Validate selectivity via molecular docking (AutoDock Vina) against CB2 homology models, focusing on morpholinoethyl interactions with transmembrane helices .

Advanced: How can stress testing under accelerated conditions elucidate degradation pathways?

Methodological Answer:

Design stress studies using:

- Hydrolytic degradation : Expose to 0.1M HCl/NaOH (70°C, 24h) to cleave the ester bond, followed by UPLC-MS to identify morpholinoethanol and aromatic acid byproducts .

- Oxidative stress : Treat with 3% H₂O₂ (room temperature, 48h) to detect hydroxylation or demethylation products.

- Photolytic stability : Use ICH Q1B guidelines (UV light, 254nm) to assess isomerization or ring-opening reactions.

Advanced: What analytical methods are optimal for quantifying trace impurities in bulk samples?

Methodological Answer:

Adopt AQbD (Analytical Quality by Design) principles:

- Develop a UPLC method with a BEH C18 column (1.7µm, 2.1x100mm) and gradient elution (0.1% formic acid in water/acetonitrile) for high-resolution separation .

- Validate using charged aerosol detection (CAD) for non-UV-active impurities.

- Apply Q-TOF-MS for structural identification of impurities >0.1%, referencing the ICH M7 guideline for mutagenicity assessment.

Basic: How to determine solubility and stability in physiological buffers for in vivo studies?

Methodological Answer:

- Solubility : Use the shake-flask method with HPLC quantification in PBS (pH 7.4), SGF (pH 1.2), and SIF (pH 6.8) at 37°C .

- Chemical stability : Incubate in plasma (37°C, 24h) and analyze degradation via LC-MS; compare half-life to mycophenolate mofetil (a structurally related ester) .

Advanced: What metabolomics approaches identify phase I/II metabolites in hepatocyte models?

Methodological Answer:

- Phase I metabolism : Incubate with human liver microsomes (HLMs) + NADPH, and analyze via LC-HRMS to detect hydroxylation or demethylation products.

- Phase II metabolism : Use UDP-glucuronic acid (UGT cofactor) to identify glucuronide conjugates of the hydrolyzed phenolic acid .

- Enzymatic inhibition assays : Test cytochrome P450 (CYP3A4, CYP2C8) inhibition to assess drug-drug interaction risks.

Advanced: How to design isotopic labeling (e.g., deuterium) for pharmacokinetic tracer studies?

Methodological Answer:

- Deuterated morpholinoethanol synthesis : React deuterated ethylene oxide with morpholine under anhydrous conditions to produce 2-morpholinoethyl-d4 alcohol .

- Esterification : Couple with the deuterated alcohol using DCC/DMAP, ensuring >98% isotopic purity via ¹H/²H NMR validation.

- Apply in LC-MS/MS pharmacokinetic studies to distinguish endogenous metabolites from administered tracer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.